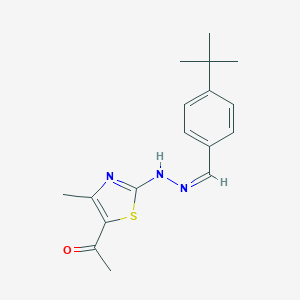![molecular formula C21H24N4O2 B254624 N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2-tert-butyl-4-methylphenoxy)acetamide](/img/structure/B254624.png)
N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2-tert-butyl-4-methylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2-tert-butyl-4-methylphenoxy)acetamide, also known as Compound 401, is a small molecule drug that has been studied for its potential therapeutic applications in various diseases. This compound was first synthesized by a team of researchers at the University of California, San Francisco, and has since been the subject of several scientific studies.
Mécanisme D'action
The mechanism of action of N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2-tert-butyl-4-methylphenoxy)acetamide 401 involves the inhibition of several key enzymes and signaling pathways that are involved in the development and progression of various diseases. For example, in cancer cells, N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2-tert-butyl-4-methylphenoxy)acetamide 401 inhibits the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. In Alzheimer's disease, N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2-tert-butyl-4-methylphenoxy)acetamide 401 inhibits the activity of beta-secretase, which is involved in the production of beta-amyloid plaques. In Parkinson's disease, N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2-tert-butyl-4-methylphenoxy)acetamide 401 inhibits the activity of NF-kappaB, which is involved in inflammation and oxidative stress.
Biochemical and Physiological Effects
N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2-tert-butyl-4-methylphenoxy)acetamide 401 has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2-tert-butyl-4-methylphenoxy)acetamide 401 induces apoptosis, inhibits angiogenesis, and reduces cell migration and invasion. In Alzheimer's disease, N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2-tert-butyl-4-methylphenoxy)acetamide 401 reduces the levels of beta-amyloid plaques in the brain and improves cognitive function. In Parkinson's disease, N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2-tert-butyl-4-methylphenoxy)acetamide 401 protects dopaminergic neurons from oxidative stress and inflammation and improves motor function.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2-tert-butyl-4-methylphenoxy)acetamide 401 in lab experiments include its high potency, selectivity, and low toxicity. However, the limitations of using N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2-tert-butyl-4-methylphenoxy)acetamide 401 in lab experiments include its limited solubility in aqueous solutions and its high cost.
Orientations Futures
There are several future directions for research on N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2-tert-butyl-4-methylphenoxy)acetamide 401. One possible direction is to study its potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes. Another direction is to optimize the synthesis method to improve the yield and purity of N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2-tert-butyl-4-methylphenoxy)acetamide 401. Additionally, further studies are needed to understand the long-term safety and efficacy of N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2-tert-butyl-4-methylphenoxy)acetamide 401 in humans.
Méthodes De Synthèse
The synthesis of N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2-tert-butyl-4-methylphenoxy)acetamide 401 involves several steps, including the reaction of 3-aminoisoindole with ethyl 2-(2-tert-butyl-4-methylphenoxy)acetate, followed by deprotection and cyclization to yield the final product. The synthesis method has been optimized to produce high yields of pure N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2-tert-butyl-4-methylphenoxy)acetamide 401.
Applications De Recherche Scientifique
N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2-tert-butyl-4-methylphenoxy)acetamide 401 has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2-tert-butyl-4-methylphenoxy)acetamide 401 has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2-tert-butyl-4-methylphenoxy)acetamide 401 has been shown to reduce the levels of beta-amyloid plaques in the brain, which are associated with the development of Alzheimer's disease. In Parkinson's disease research, N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2-tert-butyl-4-methylphenoxy)acetamide 401 has been shown to protect dopaminergic neurons from oxidative stress and inflammation.
Propriétés
Nom du produit |
N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2-tert-butyl-4-methylphenoxy)acetamide |
|---|---|
Formule moléculaire |
C21H24N4O2 |
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2-tert-butyl-4-methylphenoxy)acetamide |
InChI |
InChI=1S/C21H24N4O2/c1-13-9-10-17(16(11-13)21(2,3)4)27-12-18(26)24-25-20-15-8-6-5-7-14(15)19(22)23-20/h5-11H,12H2,1-4H3,(H,24,26)(H2,22,23,25) |
Clé InChI |
WUMVUSWYVOTBAH-UHFFFAOYSA-N |
SMILES isomérique |
CC1=CC(=C(C=C1)OCC(=O)N/N=C\2/C3=CC=CC=C3C(=N2)N)C(C)(C)C |
SMILES |
CC1=CC(=C(C=C1)OCC(=O)NN=C2C3=CC=CC=C3C(=N2)N)C(C)(C)C |
SMILES canonique |
CC1=CC(=C(C=C1)OCC(=O)NN=C2C3=CC=CC=C3C(=N2)N)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![isopropyl 2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propanoate](/img/structure/B254541.png)

![6-methyl-5-[2-[1-(4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B254545.png)

![2-[(2E)-2-[(3-methoxy-4-propan-2-yloxyphenyl)methylidene]hydrazinyl]-6-propyl-1H-pyrimidin-4-one](/img/structure/B254548.png)
![[2-[2-Chloro-5-(trifluoromethyl)anilino]-2-oxoethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate](/img/structure/B254550.png)

![Pentyl 4-[(6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino]benzoate](/img/structure/B254556.png)
![5-[(2-ethylhexyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B254558.png)


![3-[2-[(Z)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-2H-1,2,4-triazin-5-one](/img/structure/B254562.png)
![2,6-ditert-butyl-4-[[(5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B254563.png)
![5-chloro-4-[2-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-1H-pyridazin-6-one](/img/structure/B254564.png)